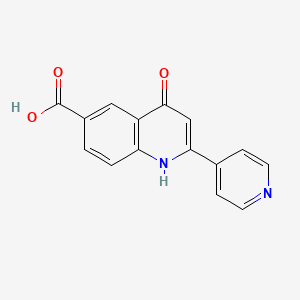![molecular formula C15H19NO3 B11854431 N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide CAS No. 61563-71-1](/img/structure/B11854431.png)
N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,4-Dioxaspiro[45]decan-7-yl)benzamide is a chemical compound with a unique spirocyclic structure It consists of a benzamide moiety attached to a 1,4-dioxaspiro[45]decane ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide typically involves the reaction of 1,4-dioxaspiro[4.5]decan-7-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo substitution reactions, particularly nucleophilic substitutions, where the amide nitrogen can be targeted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the spirocyclic ring.
Reduction: Reduced forms of the benzamide moiety.
Substitution: Substituted benzamide derivatives.
科学研究应用
N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The exact mechanism of action of N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure could play a role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A related compound with a similar spirocyclic structure but lacking the benzamide moiety.
Benzamide: A simpler compound without the spirocyclic ring.
Uniqueness
N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide is unique due to its combination of a spirocyclic ring and a benzamide moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
属性
CAS 编号 |
61563-71-1 |
|---|---|
分子式 |
C15H19NO3 |
分子量 |
261.32 g/mol |
IUPAC 名称 |
N-(1,4-dioxaspiro[4.5]decan-7-yl)benzamide |
InChI |
InChI=1S/C15H19NO3/c17-14(12-5-2-1-3-6-12)16-13-7-4-8-15(11-13)18-9-10-19-15/h1-3,5-6,13H,4,7-11H2,(H,16,17) |
InChI 键 |
KYSLBWNCAVWNFQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC2(C1)OCCO2)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11854394.png)

![2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarboxamide](/img/structure/B11854398.png)
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-methoxyphenyl)methyl]-](/img/structure/B11854399.png)
![6-Iodothieno[3,2-d]pyrimidine](/img/structure/B11854405.png)


